N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloromethyl-1,5-dimethylpyrazole, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its enzyme inhibitory activities distinguish it from other similar pyrazole derivatives.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-9(7-12-15(8)3)6-11-10-4-5-14(2)13-10;/h4-5,7H,6H2,1-3H3,(H,11,13);1H |
InChI Key |
ZITMJRRBSDZBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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